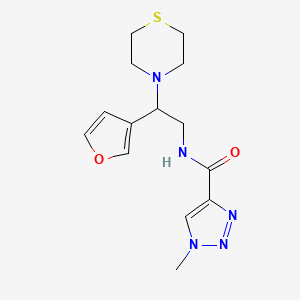

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule characterized by three key structural motifs:

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2S/c1-18-9-12(16-17-18)14(20)15-8-13(11-2-5-21-10-11)19-3-6-22-7-4-19/h2,5,9-10,13H,3-4,6-8H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORMZWLEULIWQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC(C2=COC=C2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

Thiomorpholine Introduction: Thiomorpholine can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan derivative is replaced by the thiomorpholine moiety.

Triazole Formation:

Amide Bond Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for the cycloaddition step and large-scale purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones or carboxylic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its multiple functional groups that can mimic biological substrates or inhibitors.

Medicine

Medically, this compound has potential applications as a drug candidate. Its triazole ring is known for its stability and bioactivity, making it a promising scaffold for the development of pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the furan and triazole rings.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring can participate in π-π stacking interactions, while the triazole ring can form hydrogen bonds or coordinate with metal ions. The thiomorpholine moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogs and their distinctions:

Key Observations:

Heterocycle Impact: The target compound’s 1,2,3-triazole differs from 1,2,4-triazoles (e.g., ) in ring nitrogen positioning, which affects hydrogen bonding and metabolic stability. 1,2,3-Triazoles are less common in drug design but offer unique stereoelectronic properties. Thiomorpholine (vs.

Substituent Effects :

- The methyl group on the triazole (target compound) may reduce metabolic oxidation compared to unsubstituted analogs.

- Carboxamide groups (common in ) enhance solubility and binding to enzymes via hydrogen bonding.

Biological Relevance: Thiazole-containing compounds () often exhibit antimicrobial activity due to sulfur’s role in disrupting bacterial membranes.

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure, and various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions (commonly known as "click chemistry").

- Substitution Reactions : Introducing the furan and thiomorpholine groups through nucleophilic substitution.

- Carboxamide Formation : Finalizing the structure by converting suitable intermediates into the carboxamide form.

Antimicrobial Activity

Research has indicated that compounds with triazole structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 mg/mL |

| Escherichia coli | 10 mg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that it may inhibit the growth of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF7 (breast cancer) | 20 µM |

Enzyme Inhibition

Recent studies have explored the inhibitory effects of this compound on various enzymes, particularly carbonic anhydrase-II (CA-II). Molecular docking studies suggest that it binds effectively to the active site of CA-II, demonstrating potential for therapeutic applications.

| Enzyme | IC50 (µM) |

|---|---|

| Carbonic Anhydrase-II | 18.5 µM |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Case Study on Antimicrobial Efficacy : A study demonstrated that derivatives of triazole compounds showed enhanced activity against resistant strains of bacteria compared to traditional antibiotics.

- Case Study on Cancer Treatment : Research involving in vivo models indicated that triazole derivatives could significantly reduce tumor size without severe toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.